(Bicyclo(2.2.1)hept-2-yl)methyl benzoate
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Overview
Description
(Bicyclo(2.2.1)hept-2-yl)methyl benzoate is a chemical compound with the molecular formula C15H18O2. It is a derivative of bicyclo[2.2.1]heptane, also known as norbornane, which is a saturated bicyclic hydrocarbon. The compound is characterized by the presence of a benzoate ester group attached to the bicyclo[2.2.1]heptane framework. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo(2.2.1)hept-2-yl)methyl benzoate typically involves the esterification of bicyclo[2.2.1]heptane-2-methanol with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve high yields .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and solvents are carefully selected to optimize the reaction rate and minimize by-products. Advanced purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(Bicyclo(2.2.1)hept-2-yl)methyl benzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
(Bicyclo(2.2.1)hept-2-yl)methyl benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (Bicyclo(2.2.1)hept-2-yl)methyl benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and the corresponding alcohol, which can then participate in various biochemical processes. The bicyclic structure may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2-methanol: A precursor in the synthesis of (Bicyclo(2.2.1)hept-2-yl)methyl benzoate.
Bicyclo[2.1.1]hexane derivatives: Similar bicyclic structures with different ring sizes and substitution patterns.
Uniqueness
This compound is unique due to its specific ester linkage and the stability imparted by the bicyclic framework. This combination of features makes it particularly useful in applications requiring both stability and reactivity .
Properties
CAS No. |
53075-50-6 |
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Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
2-bicyclo[2.2.1]heptanylmethyl benzoate |
InChI |
InChI=1S/C15H18O2/c16-15(12-4-2-1-3-5-12)17-10-14-9-11-6-7-13(14)8-11/h1-5,11,13-14H,6-10H2 |
InChI Key |
UGGMYHIVEOWQOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2COC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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